molecular formula C14H21N3O2 B5293806 N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide

N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide

Cat. No. B5293806
M. Wt: 263.34 g/mol
InChI Key: FQFDKBAIDHOSEC-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide, also known as BHPC, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHPC is a piperazine derivative that has been found to exhibit a wide range of pharmacological properties, including anticonvulsant, analgesic, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide may act by modulating the activity of ion channels in the brain, which are involved in the transmission of electrical signals. N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting that it may be a potential treatment for this condition. N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has also been found to reduce pain and inflammation in animal models of these conditions, suggesting that it may be a potential treatment for pain and inflammation as well.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide is that it has been extensively studied for its potential therapeutic applications, and there is a significant amount of data available on its pharmacological properties. This makes it a valuable tool for researchers studying the mechanisms of epilepsy, pain, and inflammation. However, one limitation of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in animal models of epilepsy, pain, and inflammation. Another direction is to conduct human clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide and its biochemical and physiological effects.

Synthesis Methods

N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide can be synthesized through a multistep process involving the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting benzylpiperazine with ethylene oxide. The final step involves the reaction of the resulting 4-(2-hydroxyethyl)-1-piperazinecarboxamide with benzyl bromide to yield N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide.

Scientific Research Applications

N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant properties in animal models of epilepsy, suggesting that it may be a potential treatment for this condition. N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has also been found to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation, suggesting that it may be a potential treatment for these conditions as well.

properties

IUPAC Name

N-benzyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-11-10-16-6-8-17(9-7-16)14(19)15-12-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFDKBAIDHOSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide

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